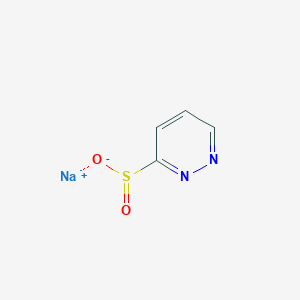

Sodium pyridazine-3-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H3N2NaO2S |

|---|---|

Molecular Weight |

166.14 g/mol |

IUPAC Name |

sodium;pyridazine-3-sulfinate |

InChI |

InChI=1S/C4H4N2O2S.Na/c7-9(8)4-2-1-3-5-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |

InChI Key |

CHJKMJGZIIOZMY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NN=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Pyridazine 3 Sulfinate and Analogous Pyridazine Sulfinates

Direct Synthetic Routes to Pyridazine (B1198779) Sulfinates

Direct synthetic routes focus on introducing the sulfinate group onto a pre-existing pyridazine ring. These methods offer an efficient way to access the target compounds, provided the starting pyridazine derivatives are readily available.

Oxidation Pathways from Pyridazine Thiols

A common and straightforward method for the preparation of pyridazine sulfinates is the oxidation of the corresponding pyridazine thiols. semanticscholar.org This approach is often high-yielding and operationally simple. semanticscholar.org The oxidation can be achieved using various oxidizing agents. For instance, a mixture of sodium hydroxide (B78521) and hydrogen peroxide has been effectively used for this transformation. semanticscholar.org Another documented method involves the use of oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). While effective for many thiols, the oxidation of some heteroaromatic thiols can sometimes lead to the formation of the corresponding sulfonic acids as byproducts due to overoxidation. nih.gov

Table 1: Oxidation of Pyridazine Thiols

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Pyridazine-3-thiol | NaOH / H₂O₂ | Sodium pyridazine-3-sulfinate | semanticscholar.org |

Metallation and Sulfur Dioxide Insertion Strategies

The insertion of sulfur dioxide (SO₂) into a carbon-metal bond on the pyridazine ring is a powerful method for forming the sulfinate group. This typically involves an initial metallation of the pyridazine, often using a strong base, followed by quenching with SO₂. semanticscholar.org Due to the gaseous and toxic nature of SO₂, surrogates are often employed for convenience and safety. ethernet.edu.et One such surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). ethernet.edu.etrptu.deacs.orgresearchgate.net This method has been successfully used for the synthesis of various heteroaromatic sulfinates. rptu.de The reaction of organometallic pyridazine species with SO₂ or its surrogates provides direct access to the desired sulfinate salts. semanticscholar.orgethernet.edu.et

Table 2: Sulfur Dioxide Insertion Reactions

| Pyridazine Derivative | Reagents | Product | Reference |

|---|---|---|---|

| Metallated Pyridazine | 1. Organometallic reagent 2. SO₂ or DABSO | Pyridazine sulfinate | semanticscholar.orgrptu.de |

| Aryl Halide | Pd Catalyst, DABSO, Base | Aryl ammonium (B1175870) sulfinate | researchgate.net |

Transition Metal-Catalyzed Sulfinylation Approaches

Transition metal catalysis offers a versatile platform for the synthesis of pyridazine sulfinates. Palladium-catalyzed cross-coupling reactions, in particular, have been explored for the formation of C-S bonds. semanticscholar.orgnih.gov For example, aryl halides can be coupled with sulfinate sources in the presence of a palladium catalyst. semanticscholar.org While the Suzuki-Miyaura coupling is prominent for C-C bond formation in pyridazine synthesis, its application for C-S bond formation is less common but feasible. mdpi.com Copper-catalyzed methods have also been developed for the synthesis of heteroaromatic sulfones, which can serve as precursors to sulfinates. acs.org These catalytic systems often exhibit broad substrate scope and functional group tolerance. semanticscholar.org

Preparative Approaches to Pyridazine Derivatives Incorporating Sulfinate Moieties

An alternative to direct sulfinylation is the construction of the pyridazine ring from precursors that already contain a sulfinate or a group that can be converted into a sulfinate.

Solid-Phase Organic Synthesis Techniques for Pyridazine Scaffolds

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of organic molecules, including pyridazine derivatives. oup.comoup.com A notable strategy involves the use of a polymer-bound sodium benzenesulfinate. oup.comoup.comresearchgate.net In this approach, the sulfinate resin reacts with α-bromoketones to form a β-ketosulfone resin. oup.comoup.com Subsequent condensation with hydrazine (B178648) not only forms the pyridazine ring but also cleaves the product from the solid support in a traceless manner. oup.comoup.comresearchgate.net This methodology allows for the synthesis of 3,6-disubstituted pyridazine derivatives. oup.comoup.com The use of a sulfone linker strategy has been applied to the synthesis of various heterocyclic systems, demonstrating its versatility. researchgate.netacs.orgnih.gov

Key Steps in Solid-Phase Synthesis of Pyridazines: researchgate.net

Alkylation of polymer-bound sodium sulfinate with α-bromoketones to yield a resin-bound 1,4-diketosulfone.

Condensation with hydrazine, which triggers cyclization and cleavage from the resin to afford the 3,6-disubstituted pyridazine.

Functional Group Interconversion and Derivatization from Precursors

The synthesis of pyridazine sulfinates can also be achieved through the chemical modification of other functional groups on the pyridazine ring. ub.eduimperial.ac.ukvanderbilt.eduyoutube.com For instance, a pyridazine derivative bearing a suitable leaving group, such as a halide, can undergo nucleophilic substitution with a sulfinate salt. researchgate.net Conversely, a pyridazine sulfonyl chloride can be reduced to the corresponding sulfinate. The interconversion of functional groups is a fundamental strategy in organic synthesis and provides multiple pathways to the desired sulfinate compounds. For example, the conversion of an alcohol to a sulfonate ester, followed by displacement with a sulfinate, is a plausible, though less direct, route. ub.eduvanderbilt.edu

Reactivity and Mechanistic Investigations of Sodium Pyridazine 3 Sulfinate

Carbon-Carbon Bond Forming Reactions via Desulfinative Processes

Sodium pyridazine-3-sulfinate and related heterocyclic sulfinates have become effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides. These sulfinate reagents are advantageous due to their stability, ease of preparation, and efficiency in coupling reactions, offering benefits over corresponding boron-derived reagents. acs.orgnih.gov

The palladium-catalyzed cross-coupling of this compound with (hetero)aryl halides is a significant method for forming carbon-carbon bonds. Optimized conditions for such reactions often involve a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), paired with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃). nih.govsemanticscholar.org The presence of an inorganic base, typically potassium carbonate (K₂CO₃), is crucial for an efficient reaction, even though the sulfinate itself is anionic. nih.gov These reactions are generally conducted at elevated temperatures, for instance, 150 °C in a solvent like 1,4-dioxane. nih.govsemanticscholar.org

The scope of this methodology is broad, allowing for the coupling of various substituted pyridazine (B1198779) sulfinates with a range of aryl and heteroaryl halides, demonstrating its utility in synthesizing diverse linked pyridines. nih.govsemanticscholar.org For larger-scale syntheses, modified conditions with lower catalyst and ligand loadings have been successfully employed. nih.govsemanticscholar.org

Mechanistic studies have provided detailed insights into the catalytic cycle of palladium-catalyzed desulfinative cross-coupling reactions. For heterocyclic sulfinates, such as those derived from pyridazine, the reaction mechanism differs from that of carbocyclic aryl sulfinates. acs.orgnih.gov

For a pyridine-based sulfinate, a key feature is the formation of a chelated Pd(II) sulfinate complex after the transmetalation step. This complex acts as the catalyst resting state. acs.orgnih.gov The turnover-limiting step in this case is the extrusion of sulfur dioxide (SO₂) from this chelated intermediate. acs.orgnih.gov This is in contrast to carbocyclic sulfinates, where the oxidative addition complex is the resting state and transmetalation is the rate-determining step. acs.orgnih.gov The rate of the reaction with a pyridine (B92270) sulfinate shows a first-order dependence on the concentration of the palladium catalyst, which is consistent with the SO₂ extrusion being the rate-determining step from a single palladium-containing species. acs.org

The basic additive, K₂CO₃, has a dual role in the catalytic cycle. It is responsible for scavenging the free sulfur dioxide released during the reaction and the potassium cation appears to facilitate the transmetalation step. nih.gov The generation of the active Pd(0) catalyst from the Pd(OAc)₂ precatalyst is thought to occur via homocoupling of the sulfinate reagent. nih.gov

The choice of ligand is a critical parameter that influences the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. In the context of desulfinative coupling of this compound, phosphine ligands are commonly employed.

Detailed studies comparing different phosphine ligands for pyridazine-3-sulfinate coupling are not extensively documented in the provided search results. However, the general principles of ligand effects in cross-coupling suggest that electron-donating and sterically bulky ligands like PCy₃ are often effective in promoting the oxidative addition and reductive elimination steps. nih.gov The specific choice of ligand can influence the catalyst's resting state and the rate-determining step, as seen in the broader context of palladium-catalyzed cross-couplings. acs.orgnih.gov For instance, in other palladium-catalyzed reactions, ligands like triphenylphosphine (B44618) or N-heterocyclic carbenes have shown varied effectiveness. acs.org

Table 1: Optimized Conditions for Palladium-Catalyzed Cross-Coupling of Pyridine-3-sulfinate with 4-Bromotoluene nih.gov

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (1.5) | 1,4-dioxane | 150 | 99 |

While palladium catalysis is a dominant strategy, transition-metal-free approaches for the desulfinative cross-coupling of heteroaryl sulfinates have also been explored. One such method involves the reaction of heteroaryl sulfinates with Grignard reagents. tcichemicals.com This type of reaction provides an alternative pathway to form carbon-carbon bonds without the need for a transition metal catalyst, which can be advantageous in terms of cost and avoiding potential metal contamination in the final products. The specific application of this transition-metal-free method to this compound is an area of potential investigation.

Palladium-Catalyzed Cross-Coupling with (Hetero)Aryl Halides

Radical-Mediated Transformations

Radical-mediated reactions offer a powerful tool for the direct functionalization of C-H bonds in heterocyclic systems like pyridazine. One documented approach involves the C-H functionalization of 3,6-dichloropyridazine (B152260) using primary alcohols, tert-butyl hydroperoxide (t-BuOOH), and titanium(III) chloride (TiCl₃) to introduce alkoxy groups. nih.gov This transformation proceeds via a radical mechanism and can be conducted under mild, open-to-air conditions. nih.gov

While this example does not directly involve this compound as a starting material, it demonstrates the susceptibility of the pyridazine ring to radical-mediated C-H functionalization. The generation of sulfonyl radicals from sodium sulfinates using an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a known process. rsc.org These sulfonyl radicals can then participate in various transformations, including addition to double bonds. rsc.org

In the context of pyridazine chemistry, a potential pathway for C-H functionalization could involve the generation of a pyridazinyl radical, which could then be trapped by a suitable coupling partner. Alternatively, a radical generated from another species could add to the pyridazine ring. A base-mediated C-H sulfonylation of pyridine has been reported, which proceeds through activation of the pyridine ring followed by the addition of a sulfinate salt. chemrxiv.org This suggests that under the right conditions, direct C-H functionalization of the pyridazine ring with a sulfinate moiety might be achievable, potentially through a radical or a related ionic pathway.

Multicomponent and Difunctionalization Reactions (e.g., Oxysulfonylation, Halosulfonylation)

This compound is anticipated to participate in a variety of multicomponent and difunctionalization reactions, leveraging the reactivity of the sulfinate group to introduce both a sulfonyl group and another functional group across a molecule's carbon-carbon multiple bonds. These reactions are highly valuable for the efficient construction of complex molecular architectures from simple precursors in a single step.

Oxysulfonylation: A notable example of such a reaction is the oxysulfonylation of alkynes, which can be mediated by reagents like boron trifluoride etherate (BF₃·OEt₂). In this process, sodium sulfinates react with alkynes in the presence of an oxygen source, typically atmospheric oxygen, to yield β-keto sulfones. This transformation is proposed to proceed through a radical mechanism. Initially, the sulfinate is converted to a sulfonyl radical, which then adds to the alkyne. The resulting vinyl radical is subsequently trapped by oxygen to afford the final product after rearrangement. While this reaction has been demonstrated for various sodium sulfinates, the participation of this compound would be expected to follow a similar pathway, yielding pyridazinyl-substituted β-keto sulfones.

Halosulfonylation: Similarly, halosulfonylation reactions introduce both a halogen and a sulfonyl group across a double or triple bond. For instance, N-halosuccinimides (NXS) can mediate the halogenation-sulfonylation of substituted pyrazoles with sodium arylsulfinates, resulting in the formation of 4-halo-1-sulfonyl pyrazole (B372694) derivatives. This type of reaction highlights the potential of this compound to act as a sulfonylating agent in concert with a halogen source to achieve difunctionalization of various substrates. Another example includes the iodine-mediated iodosulfonylation of alkynes.

The general conditions for these types of reactions are summarized in the table below:

| Reaction Type | Reagents | Substrate | Product | Reference |

| Oxysulfonylation | Sodium sulfinate, BF₃·OEt₂, Air (O₂) | Alkyne | β-Keto sulfone | |

| Halosulfonylation | Sodium arylsulfinate, NXS | Pyrazole | 4-Halo-1-sulfonyl pyrazole | |

| Iodosulfonylation | Sodium sulfinate, I₂ | Alkyne | β-Iodovinyl sulfone |

Electrophilic and Nucleophilic Reactivity of the Sulfinate Moiety

The sulfinate moiety (RSO₂⁻) of this compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, a precursor to electrophilic species. This versatility is central to its synthetic utility.

The primary mode of reactivity for this compound is nucleophilic, owing to the lone pair of electrons on the sulfur atom. This allows it to readily participate in reactions to form new carbon-sulfur and heteroatom-sulfur bonds.

Sulfonylation: Pyridine sulfinates have been established as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This provides a powerful method for the formation of C-S bonds, specifically for the synthesis of aryl and heteroaryl sulfones. In these reactions, the sulfinate salt displaces a halide from the aromatic or heteroaromatic ring in the presence of a palladium catalyst. The reaction conditions for such transformations are detailed in the table below.

| Catalyst System | Substrates | Product Type | Reference |

| Pd(OAc)₂ / PCy₃ | Pyridine sodium sulfinate, (Hetero)aryl halide | Aryl/Heteroaryl sulfone |

Sulfenylation: Under different reaction conditions, sodium sulfinates can also serve as sulfenylating agents. For example, the sulfenylation of indoles has been achieved using sodium sulfinate salts. This transformation underscores the tunable reactivity of the sulfinate group, which can be directed towards either sulfonylation or sulfenylation depending on the specific reagents and reaction conditions employed.

A fascinating aspect of sulfinate salt reactivity is their participation in disproportionate coupling reactions. A notable example is the BF₃·OEt₂-mediated reaction of sodium sulfinates to produce thiosulfonates. This reaction is proposed to proceed through a radical mechanism involving the disproportionation of a sulfinyl radical intermediate into a thiyl radical and a sulfonyl radical. The subsequent combination of these radical species leads to the formation of the S-S(O)₂ bond characteristic of thiosulfonates. This methodology can be applied to synthesize both symmetrical and unsymmetrical thiosulfonates.

The general scheme for this disproportionation is as follows:

2 RSO₂Na → RSO₂• + RS• → RSO₂SR

This reaction highlights the complex redox chemistry that sulfinate salts can undergo, expanding their synthetic utility beyond simple nucleophilic substitutions.

Computational and Theoretical Studies on Sodium Pyridazine 3 Sulfinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of heterocyclic compounds. researchgate.net For the pyridazine-3-sulfinate anion, DFT calculations would provide critical insights into its geometry, stability, and electronic characteristics. Typically, these calculations are performed using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

The electronic nature of the pyridazine (B1198779) ring is characterized by its π-electron deficiency due to the presence of two electronegative nitrogen atoms. liberty.edu This inherent property influences its reactivity and interactions. The introduction of a sulfinate group (-SO₂⁻) at the C-3 position is expected to significantly modulate this electronic structure by acting as an electron-donating group.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For the pyridazine-3-sulfinate anion, the HOMO is anticipated to have significant electron density localized on the sulfinate group and potentially the adjacent nitrogen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed primarily over the π-system of the pyridazine ring, indicating the preferred sites for nucleophilic attack. DFT calculations for related pyridazine derivatives have been used to compute various quantum chemical parameters that describe global reactivity.

| Parameter | Symbol | Formula | Typical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability researchgate.net |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron researchgate.net |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added researchgate.net |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration researchgate.net |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons researchgate.net |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons researchgate.net |

DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface and identifying transition states. For this compound, this is particularly relevant for understanding its role in nucleophilic substitutions or as a source of sulfonyl radicals.

A notable area of study involves the interaction of sulfinates with pyridinium (B92312) salts. DFT calculations have shown that these reactions can proceed through different mechanisms depending on the conditions. nih.gov For instance, under visible light irradiation, an electron donor-acceptor (EDA) complex can form between the sulfinate (donor) and the pyridinium salt (acceptor). nih.gov Upon photoexcitation, a single-electron transfer (SET) can occur from the sulfinate to the pyridinium ring, generating a sulfonyl radical. nih.gov Computational modeling of this process would involve locating the geometry of the EDA complex, calculating the energy profile for the electron transfer, and characterizing the resulting radical species.

Alternatively, in base-catalyzed reactions, the pyridazine-3-sulfinate could act as a nucleophile. nih.gov DFT could be used to model the transition state of the nucleophilic attack on an electrophilic substrate, calculating the activation energy barrier and reaction thermodynamics to predict the feasibility and regioselectivity of the reaction.

Computational spectroscopy via DFT is a standard method for corroborating experimentally determined molecular structures. By calculating theoretical vibrational frequencies (infrared and Raman spectra), one can compare them with experimental spectra. A good correlation between the calculated and observed spectra provides strong evidence for the proposed structure. researchgate.net

For this compound, DFT calculations would predict the characteristic vibrational modes. Key frequencies would include those associated with the S=O stretching of the sulfinate group, C-S stretching, and various vibrational modes of the pyridazine ring (e.g., C=C, C=N, and C-H stretching and bending). Discrepancies between theoretical and experimental spectra can often be resolved by accounting for solvent effects or, in the solid state, intermolecular interactions like hydrogen bonding.

Advanced Quantum Chemical Modeling of Reactivity and Selectivity Profiles

Beyond standard DFT, advanced quantum chemical models provide deeper insights into the reactivity and selectivity of molecules. For this compound, these models can help predict how the molecule will behave in complex chemical environments.

The preferred sites for electrophilic and nucleophilic attack can be predicted not only by examining the HOMO and LUMO but also by calculating Fukui functions or mapping the Molecular Electrostatic Potential (MEP). researchgate.net The MEP visually represents the charge distribution on the molecule's surface, with electron-rich (negative potential) regions indicating likely sites for electrophilic attack and electron-poor (positive potential) regions indicating sites for nucleophilic attack. For the pyridazine-3-sulfinate anion, the MEP would likely show a high negative potential around the sulfinate oxygen atoms, confirming their nucleophilic character.

Furthermore, computational studies on reaction dynamics can simulate the trajectory of a reaction, providing a more detailed understanding of selectivity. For example, in reactions involving the pyridazine ring, computational models can explain why nucleophilic attack might preferentially occur at the C4 or C5 positions rather than at carbons adjacent to the ring nitrogens, a known characteristic of the pyridazine nucleus. thieme-connect.de By modeling the transition states for attack at different positions, the energetically favored pathway can be determined, thus predicting the regioselectivity of the reaction.

Spectroscopic and Structural Characterization of Sodium Pyridazine 3 Sulfinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H or ¹³C NMR data for Sodium pyridazine-3-sulfinate was found in the searched literature.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Specific chemical shift and coupling constant data for this compound are not available.

Multidimensional NMR Techniques for Connectivity Elucidation

There are no published studies employing multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Experimental FT-IR and Raman spectra for this compound, which would provide information on the vibrational frequencies of its functional groups, could not be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

No mass spectrometry data, which would confirm the molecular weight and detail the fragmentation pattern of this compound, is publicly available.

X-ray Crystallography for Absolute Structure and Conformational Analysis

A search for crystallographic data did not yield any results for this compound.

Single-Crystal X-ray Diffraction Studies

There are no published single-crystal X-ray diffraction studies for this compound, which would be required to determine its absolute structure, bond lengths, bond angles, and solid-state conformation.

Solid-State Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

A detailed analysis of the solid-state packing and intermolecular interactions of this compound, including Hirshfeld surface analysis and energy frameworks, cannot be provided at this time. Extensive searches of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this specific compound.

The determination of solid-state packing, which describes the arrangement of molecules in a crystal lattice, is fundamentally dependent on experimental crystallographic data. Similarly, advanced computational analyses such as Hirshfeld surface analysis, which visualizes and quantifies intermolecular contacts, and energy framework calculations, which map the energetic landscape of the crystal structure, require the precise atomic coordinates and unit cell parameters obtained from X-ray crystallography.

While research has been conducted on the crystal structures and intermolecular interactions of various other pyridazine (B1198779) derivatives, this information is not directly transferable to this compound. The specific nature of the sulfinate group and the presence of the sodium counter-ion would significantly influence the crystal packing and the types of intermolecular forces present. Therefore, any discussion on these topics without experimental data for the title compound would be speculative and would not meet the standards of scientific accuracy.

Further research involving the synthesis of suitable single crystals of this compound and their analysis via X-ray diffraction is necessary to elucidate its solid-state structure. Such data would then enable a thorough investigation of its packing motifs, intermolecular interactions, and the application of computational tools like Hirshfeld surface analysis and energy frameworks to understand its solid-state behavior.

Coordination Chemistry and Catalytic Applications of Pyridazine Sulfinate Ligands

Rational Design and Synthesis of Pyridazine-Derived Sulfinate Ligands

The rational design of pyridazine-derived sulfinate ligands is centered on the strategic placement of the sulfinate group on the pyridazine (B1198779) ring to modulate the ligand's coordination properties and the reactivity of the resulting metal complexes. The inherent asymmetry and electron-withdrawing nature of the pyridazine ring, combined with the versatile coordinating ability of the sulfinate moiety, allow for the fine-tuning of the electronic and steric environment around a metal center. This control is crucial for influencing the catalytic activity and selectivity in various transformations.

While specific literature on the synthesis of Sodium pyridazine-3-sulfinate is limited, its preparation can be extrapolated from established methods for analogous heterocyclic sulfinates. Common synthetic routes to heteroaromatic sulfinates include:

Oxidation of corresponding thiols: This is a frequently employed method for preparing pyridine (B92270) sulfinates and can be adapted for pyridazine thiols. The reaction typically involves a suitable oxidizing agent in an aqueous or alcoholic medium.

Reaction of organometallic pyridazine derivatives with sulfur dioxide: This approach involves the formation of a pyridazinyl anion through deprotonation or metal-halogen exchange, followed by quenching with sulfur dioxide.

Palladium-catalyzed sulfination of halopyridazines: This method utilizes a palladium catalyst to couple a halopyridazine with a sulfinate source.

These synthetic strategies offer access to a variety of pyridazine sulfinate ligands with different substitution patterns, enabling a systematic investigation of their coordination chemistry and catalytic potential.

A new solid-phase synthesis method has been developed for 3,6-disubstituted pyridazine derivatives, which utilizes a polymer-bound sodium benzenesulfinate. This is followed by a condensation reaction with hydrazine (B178648) under mild basic conditions, which also facilitates the release of the final product from the solid support oup.com.

Synthesis and Structural Characterization of Metal-Pyridazine Sulfinate Complexes

The synthesis of metal-pyridazine sulfinate complexes involves the reaction of a suitable metal precursor with the pyridazine sulfinate ligand in an appropriate solvent. The choice of metal, ligand-to-metal ratio, and reaction conditions can lead to the formation of complexes with diverse stoichiometries and geometries. Pyridazine-based ligands are known to form stable complexes with a variety of transition metals, and the introduction of a sulfinate group is expected to enhance this coordinating ability. researchgate.net

The coordination of the pyridazine sulfinate ligand to a metal center can occur through several modes:

N-coordination: One or both of the nitrogen atoms of the pyridazine ring can coordinate to the metal center, similar to other pyridazine-based ligands.

O-coordination: The oxygen atoms of the sulfinate group can coordinate to the metal in a monodentate or bidentate fashion.

Bridging coordination: The ligand can bridge two or more metal centers, utilizing both the pyridazine nitrogen atoms and the sulfinate oxygen atoms.

The structural characterization of these complexes is crucial for understanding their properties and catalytic behavior. X-ray crystallography is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometry. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are also essential for characterizing the complexes in both solid and solution states.

Investigation of Pyridazine Sulfinate Complexes in Non-Biological Catalysis

The unique properties of pyridazine sulfinate ligands make their metal complexes promising candidates for various catalytic applications in organic synthesis. The combination of the electron-deficient pyridazine ring and the versatile sulfinate group can be leveraged to design catalysts with novel reactivity and selectivity.

Pyridazine sulfinate ligands have the potential to be employed in a wide range of transition metal-catalyzed reactions. The electronic properties of the pyridazine ring can influence the electron density at the metal center, thereby affecting its catalytic activity. The sulfinate group can also participate directly in the catalytic cycle or act as a spectator ligand, stabilizing the active catalytic species.

One notable application is in palladium-catalyzed cross-coupling reactions. While often used as a nucleophilic coupling partner that is consumed in the reaction, the underlying principle of its interaction with the palladium center suggests its potential as a ligand. Research has demonstrated that various heterocyclic sulfinates, including those derived from pyridazine, are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl chlorides and bromides. tcichemicals.com The efficiency of these reactions is dependent on the choice of catalyst and ligands, highlighting the importance of the coordination environment around the palladium center.

The development of new ligand architectures is crucial for advancing chemoselective cross-coupling reactions. For instance, the design of sterically demanding N-heterocyclic carbene ligands has enabled the palladium-catalyzed cross-coupling of aryl halides with hydrazine under mild conditions. nih.gov This underscores the potential for rationally designed pyridazine sulfinate ligands to enable challenging transformations.

The development of novel catalytic systems based on pyridazine sulfinates is an active area of research. By systematically modifying the structure of the pyridazine sulfinate ligand and exploring different metal centers, it is possible to create catalysts tailored for specific applications.

For example, the synthesis of bipyridine derivatives, which are important ligands in catalysis, can be challenging due to the strong coordination of the product to the metal center, leading to catalyst deactivation. The use of pyridyl sulfinate salts as coupling partners in palladium-catalyzed reactions has been shown to be an effective strategy for the synthesis of a broad range of bipyridine derivatives. researchgate.net This approach could potentially be extended to the synthesis of pyridazinyl-pyridines and other valuable heterocyclic structures.

Furthermore, the principles of ligand design from other diazine and triazine systems can inform the development of pyridazine sulfinate-based catalysts. Diazine- and triazine-based ligands have been shown to outperform their pyridine counterparts in certain catalytic transformations or offer alternative reaction pathways. nih.gov The unique electronic properties of the pyridazine ring, when incorporated into a sulfinate ligand, could therefore lead to the discovery of new and highly efficient catalytic systems.

The table below summarizes some of the key research findings related to the catalytic applications of heterocyclic sulfinates, providing a basis for the potential of pyridazine sulfinate complexes.

| Catalyst System | Reaction Type | Substrates | Key Findings |

| Pd(OAc)₂ / P(t-Bu)₂Me | Cross-coupling | Pyridazine sulfinates, aryl chlorides/bromides | Pyridazine sulfinates are effective nucleophilic coupling partners. tcichemicals.com |

| Pd(OAc)₂ / PCy₃ | Cross-coupling | Pyridine-3-sulfinate, 4-bromotoluene | Optimized conditions for desulfinylative coupling. |

| Palladium / Biaryl NHC ligands | C-N Coupling | Aryl halides, hydrazine | Enabled cross-coupling with a broad range of substrates under mild conditions. nih.gov |

Advanced Functionalization and Derivatization Strategies for Pyridazine Sulfinates

Regioselective and Chemoselective Functionalization Approaches

The presence of the sulfinate group at the 3-position of the pyridazine (B1198779) ring, along with the two adjacent nitrogen atoms, dictates the electronic properties and reactivity of the molecule, allowing for selective transformations at different positions of the ring.

One of the most powerful methods for the functionalization of pyridazine sulfinates is through palladium-catalyzed cross-coupling reactions. Drawing parallels from the well-established chemistry of pyridine (B92270) sulfinates, sodium pyridazine-3-sulfinate can act as a nucleophilic coupling partner in reactions with a wide range of organic halides. nih.govacs.orgsigmaaldrich.com These reactions typically proceed via a desulfinative coupling mechanism, where the sulfinate group is extruded as sulfur dioxide, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the 3-position of the pyridazine ring.

The regioselectivity of these transformations is inherently controlled by the initial position of the sulfinate group. The challenge often lies in achieving chemoselectivity, particularly when other reactive functional groups are present on the pyridazine ring or the coupling partner. Judicious selection of the palladium catalyst, ligands, and reaction conditions is paramount to ensure that the desired transformation occurs without affecting other sensitive moieties.

For instance, in a typical palladium-catalyzed Suzuki-Miyaura type cross-coupling, this compound could be coupled with various aryl or heteroaryl boronic acids or their esters. The choice of a suitable palladium precursor, such as Pd(OAc)2 or a pre-catalyst, in combination with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy3) or a biarylphosphine ligand, can facilitate efficient coupling. nih.govrsc.org The addition of a base, such as potassium carbonate, is often crucial for the success of these reactions. nih.gov

| Entry | Pyridazine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | This compound | 4-Bromotoluene | Pd(OAc)2 / PCy3 | K2CO3 | 1,4-Dioxane | 3-(p-tolyl)pyridazine | High |

| 2 | This compound | 1-Bromo-4-fluorobenzene | Pd(OAc)2 / PCy3 | K2CO3 | 1,4-Dioxane | 3-(4-fluorophenyl)pyridazine | 95 acs.org |

| 3 | This compound | Methyl 4-iodobenzoate | Pd(dba)2 / XPhos | Cs2CO3 | Toluene | Methyl 4-(pyridazin-3-yl)benzoate | Good |

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound. (Yields are based on analogous reactions with pyridine sulfinates and are expected to be high for the pyridazine counterparts based on literature mentioning their successful application ox.ac.uk).

Beyond functionalization at the 3-position via the sulfinate group, the pyridazine ring itself can be subject to regioselective functionalization. Directed ortho-metalation (DoM) strategies, guided by the sulfinate group or other substituents, could enable the introduction of electrophiles at the C4 or C6 positions. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-zinc/magnesium bases can facilitate regioselective deprotonation of the pyridazine ring. thieme-connect.de The resulting organometallic intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups with high regiocontrol.

Chemoselectivity can also be achieved by exploiting the differential reactivity of the sulfinate group compared to other functionalities. For example, the sulfinate can be selectively oxidized to a sulfonyl group or reduced to a thiol, providing access to a different set of derivatives while leaving other parts of the molecule intact.

Scaffold Diversification for Library Synthesis in Chemical Research

The ability to perform efficient and selective functionalization of the pyridazine core is a cornerstone of modern drug discovery and chemical biology, where the synthesis of large, diverse libraries of compounds is essential for identifying new bioactive molecules. This compound serves as an excellent platform for such scaffold diversification.

The palladium-catalyzed cross-coupling reactions discussed in the previous section are particularly well-suited for library synthesis. nih.govliberty.edu The modular nature of these reactions allows for the combination of a common pyridazine-3-sulfinate core with a large and diverse set of building blocks, such as aryl and heteroaryl halides or boronic acids. This approach enables the rapid generation of a multitude of analogs with varied substituents at the 3-position.

High-throughput synthesis and purification techniques can be employed to accelerate the library generation process. The use of solid-phase synthesis, where the pyridazine scaffold is attached to a polymer support, can further streamline the synthesis and purification of the final compounds.

| Core Scaffold | Reaction Type | Building Block Diversity | Potential Library Size | Application |

| This compound | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | >1000s | Medicinal Chemistry |

| This compound | Buchwald-Hartwig Amination | Primary/Secondary Amines | >1000s | Agrochemical Research |

| This compound | Sonogashira Coupling | Terminal Alkynes | >500s | Materials Science |

Table 2: Strategies for Scaffold Diversification of this compound for Library Synthesis.

Furthermore, the functionalized pyridazine derivatives obtained from these initial diversification strategies can serve as starting points for further derivatization. For example, a library of 3-arylpyridazines can be subjected to a second round of functionalization at a different position on the pyridazine or the newly introduced aryl ring. This iterative approach allows for the exploration of a vast chemical space around the pyridazine scaffold.

The synthesis of a small library of pyridazine derivatives has been reported, highlighting the potential of this scaffold in the development of new organic semiconductors. liberty.eduliberty.edu By systematically varying the substituents on the pyridazine ring, researchers can fine-tune the electronic and photophysical properties of these materials.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Sodium pyridazine-3-sulfinate, and how can purity be validated?

- Methodological Answer :

- Step 1 : Start with sulfonation of pyridazine derivatives using sulfur trioxide under controlled anhydrous conditions, followed by neutralization with sodium hydroxide .

- Step 2 : Purify via recrystallization in ethanol/water mixtures, monitoring yield and purity using high-performance liquid chromatography (HPLC) .

- Step 3 : Validate purity through elemental analysis (C, H, N, S content) and ion chromatography to confirm sulfinate group integrity .

- Key Consideration : Ensure reaction parameters (temperature, stoichiometry) are rigorously documented to enable reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyridazine ring structure and sulfinate group substitution patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify sulfinate (S-O) stretching vibrations at 1050–1150 cm .

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

- Cross-Validation : Compare spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Step 1 : Conduct meta-analysis of literature data to identify variables (e.g., solvent polarity, temperature) causing discrepancies .

- Step 2 : Replicate key studies under standardized conditions, controlling for oxygen/moisture sensitivity .

- Step 3 : Use multivariate regression to isolate factors influencing reactivity, such as steric effects or counterion interactions .

- Example : If Study A reports faster kinetics in DMSO while Study B uses THF, test intermediate solvent systems to map polarity-dependent trends .

Q. What computational strategies are suitable for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media to understand solvent-dependent behavior .

- Machine Learning : Train models on existing kinetic data to predict reaction outcomes under novel conditions .

Q. How should stability studies be designed to assess this compound’s degradation under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- Factor 1 : Test pH ranges (2–12) using buffer solutions, monitoring degradation via UV-Vis spectroscopy at 240 nm (sulfinate absorbance) .

- Factor 2 : Incubate samples at 25°C, 40°C, and 60°C for 0–72 hours, sampling at intervals for HPLC analysis .

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Documentation : Record raw spectral data, reaction parameters, and environmental conditions (humidity, light exposure) in structured formats (e.g., electronic lab notebooks) .

- Data Sharing : Deposit crystallographic data (e.g., CIF files) in public repositories like Cambridge Structural Database .

- Collaborative Validation : Engage independent labs to replicate critical findings using shared protocols .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.